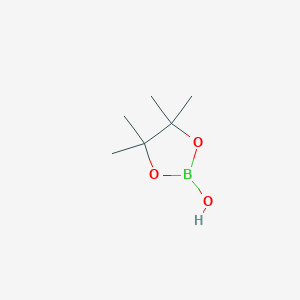

Boric acid, pinacol ester

Beschreibung

Significance in Organoboron Chemistry

The importance of boric acid, pinacol (B44631) ester in organoboron chemistry is intrinsically linked to its role as a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. acs.org This reaction, which forges carbon-carbon bonds, is fundamental to the construction of complex organic molecules, including many pharmaceutical agents.

Pinacol boronate esters, such as boric acid, pinacol ester, offer several advantages over their corresponding boronic acids. rsc.org They exhibit greater chemical stability, which is crucial for withstanding various reaction conditions and for the purification of the compounds. acs.orgrsc.org This enhanced stability is attributed to the bulky pinacol group, which protects the boron atom. acs.orgacs.org While acyclic boronic esters are prone to hydrolysis, the cyclic structure of pinacol boronate esters makes them more robust. acs.org This stability allows them to be used in multi-step synthetic sequences where the boron functionality needs to be preserved through several chemical transformations. acs.org

The utility of pinacol boronate esters extends to their favorable reactivity in cross-coupling reactions. While boronic acids are generally more reactive, the stability of pinacol esters often makes them the preferred reagent, especially for unstable substrates like certain heterocyclic derivatives that are prone to decomposition. rsc.orgnih.govresearchgate.net For instance, the 2-pyridyl moiety, which is notoriously unstable as a boronic acid, can be effectively used in cross-coupling reactions as its pinacol boronate ester. rsc.org

Furthermore, the development of the Miyaura borylation reaction has made the synthesis of pinacol boronate esters highly accessible. rsc.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the direct conversion of aryl and vinyl halides into their corresponding pinacol boronate esters using bis(pinacolato)diboron (B136004) (B₂pin₂), a commercially available and stable reagent. rsc.orgorganic-chemistry.org The mild conditions and high functional group tolerance of this reaction have significantly contributed to the widespread availability and use of a diverse range of pinacol boronate esters. organic-chemistry.org

The unique properties of this compound have also been leveraged in the synthesis of important pharmaceutical compounds. For example, it has been employed in the late-stage synthesis of kinase inhibitors like ABT-869 and the potent MET/ALK inhibitor, Crizotinib, highlighting its importance in drug discovery and development. nih.gov

Evolution of Boron Reagents in Organic Synthesis

The field of organic synthesis has witnessed a significant evolution in the use of boron-containing reagents over the past several decades. acs.orgresearchgate.net Organoboron compounds were first utilized in organic synthesis around 60 years ago and have since become one of the most versatile and widely studied families of reagents. researchgate.net

The journey began with the development of hydroboration reactions, which allowed for the conversion of alkenes and alkynes into organoboranes. acs.org These early organoboranes, however, had limitations in terms of their stability and reactivity.

A pivotal moment in the evolution of boron reagents came with the advent of the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov The first examples of this reaction, reported in 1979, utilized catechol boronic esters. nih.gov Subsequently, in 1981, it was demonstrated that boronic acids could also serve as effective coupling partners. nih.govlibretexts.org By the 1990s, boronic acids had become the reagents of choice for many applications, particularly for aryl-aryl couplings, due to their enhanced reactivity and high atom economy. rsc.org

Despite the popularity of boronic acids, their inherent instability and challenges with purification for certain substrates led to the search for more robust alternatives. rsc.orgresearchgate.net This is where pinacol boronate esters gained prominence. rsc.org The development of the Miyaura borylation reaction provided a straightforward and efficient method for their synthesis, making them readily accessible. rsc.orgorganic-chemistry.org The superior stability of pinacol esters compared to boronic acids, especially for substrates prone to protodeboronation (the cleavage of the carbon-boron bond), made them indispensable for certain synthetic challenges. rsc.orgyonedalabs.com

The evolution of boron reagents continues with the development of new and improved derivatives. For example, N-methyliminodiacetic acid (MIDA) boronates have been introduced as exceptionally stable boron reagents that can be easily purified by chromatography and are compatible with a wide range of reaction conditions. acs.orgyonedalabs.com This allows for iterative cross-coupling strategies, where different fragments can be sequentially added to a molecule. yonedalabs.com Other specialized boron reagents, such as organotrifluoroborates, have also been developed, each with its own unique set of properties and applications. rsc.org

The ongoing development of novel boron-based reagents, including silylboranes, cyanoboranes, and alkynylboranes, continues to expand the toolkit available to synthetic chemists, enabling the efficient construction of increasingly complex molecules. jst.go.jpjst.go.jpresearchgate.net

Eigenschaften

IUPAC Name |

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327249 | |

| Record name | Boric acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25240-59-9 | |

| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Boric Acid, Pinacol Ester Derivatives

Conventional Approaches

Conventional methods for synthesizing boric acid, pinacol (B44631) ester derivatives are well-established and widely employed in organic chemistry. These techniques primarily involve the addition of a boron-hydrogen bond across a double or triple bond (hydroboration) or the substitution of a halogen atom with a boryl group.

Hydroboration is a powerful and versatile reaction that forms the cornerstone of organoboron chemistry. It involves the syn-addition of a hydroborane, such as pinacolborane (HBpin), to an unsaturated functional group. This process is often catalyzed and can exhibit high levels of regio- and stereoselectivity, making it a highly valuable tool for the synthesis of a wide array of pinacol boronate esters.

The hydroboration of alkenes and alkynes is a direct and atom-economical method for the preparation of alkyl and alkenyl pinacol boronate esters, respectively. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by a variety of transition metals, as well as by main group elements and even under metal-free conditions. semanticscholar.orgorganic-chemistry.org

The reaction typically proceeds with anti-Markovnikov regioselectivity for terminal alkenes and alkynes, placing the boron atom at the less substituted carbon. organic-chemistry.orgnih.gov For internal alkynes, the stereochemistry of the resulting alkenyl boronate ester can often be controlled to favor the syn-addition product. organic-chemistry.org

Catalytic Systems for Hydroboration of Olefins and Alkynes

| Catalyst System | Substrate | Product Type | Key Features |

| Manganese(I) Alkyl Complex | Terminal Alkenes | Alkyl Boronate Ester | Anti-Markovnikov selectivity. nih.gov |

| Manganese(I) Alkyl Complex | Terminal Alkynes | trans-1,2-Diborylated Alkene | Excellent trans-1,2-selectivity. nih.gov |

| Borane (B79455) Adducts (H₃B·THF or H₃B·SMe₂) | Terminal Alkenes/Alkynes | Linear Alkyl/Alkenyl Boronate Ester | High regioselectivity, comparable to transition-metal catalysis. organic-chemistry.orgorganic-chemistry.org |

| Silver Acetate (AgOAc) | Alkenes, 1,3-Dienes, Alkynes | Alkyl-, Allyl-, and (E)-Alkenylboronate Esters | Anti-Markovnikov, regio- and stereoselective. organic-chemistry.orgorganic-chemistry.org |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Terminal Aromatic Alkynes | (E)-2-Arylethenylboronic Acid Pinacol Ester | Catalyzes the reaction of less reactive aromatic alkynes. ajuronline.org |

| Palladium Catalysis | Terminal Alkenes | trans-Alkenyl Boronic Esters | Boryl-Heck reaction using catecholchloroborane followed by transesterification. nih.gov |

A study demonstrated the use of simple, commercially available borane adducts, such as H₃B·THF and H₃B·SMe₂, to catalyze the hydroboration of terminal alkenes and alkynes with pinacolborane, yielding linear boronic esters with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This method shows good functional group tolerance, accommodating esters, amines, ethers, and halides. organic-chemistry.orgorganic-chemistry.org Another approach utilizes a manganese(I) alkyl complex as a catalyst, which effectively promotes the anti-Markovnikov hydroboration of terminal alkenes and the trans-1,2-diboration of terminal alkynes with pinacolborane. nih.gov For less reactive terminal aromatic alkynes, 9-borabicyclo[3.3.1]nonane (9-BBN) has been employed as a catalyst to achieve good yields of the corresponding (E)-alkenylboronic acid pinacol esters. ajuronline.org

The hydroboration of carbonyl compounds (aldehydes and ketones) and imines provides a direct route to the corresponding alkoxypinacolboronate esters and aminoboranes, which can be subsequently hydrolyzed to alcohols and amines, respectively. acs.orgresearchgate.net This transformation is a key method for the reduction of these functional groups. nih.gov

Various catalytic systems have been developed to facilitate the hydroboration of C=O and C=N bonds. These include catalysts based on transition metals, main group elements, and rare-earth metals. researchgate.net For instance, titanocene (B72419) bis(catecholborane) has been shown to catalyze the room-temperature hydroboration of aryl aldehydes and ketones with pinacolborane, producing alkoxypinacolboronate esters in moderate to high yields. acs.org This system displays a preference for the hydroboration of C=O bonds over C=C bonds. acs.org

In a metal-free approach, choline-based ionic liquids, such as [Cho][OAc], have been investigated as organocatalysts for the hydroboration of ketones, aldehydes, and carboxylic acids with pinacolborane. chemrxiv.org This method is noted for its use of a biobased, reusable catalyst and its tolerance for various functional groups. chemrxiv.org Similarly, lithium bromide (LiBr) has been reported as an inexpensive and efficient catalyst for the hydroboration of both aldimines and ketimines with pinacolborane at room temperature, affording excellent yields of the corresponding secondary amines after hydrolysis. rsc.org

Selected Catalytic Systems for Hydroboration of Carbonyls and Imines

| Catalyst | Substrate | Key Features |

| Titanocene bis(catecholborane) | Aryl Aldehydes and Ketones | Chemoselective for C=O over C=C bonds. acs.org |

| [Cho][OAc] (Choline Acetate) | Ketones, Aldehydes, Carboxylic Acids | Organocatalytic, biobased, and reusable. chemrxiv.org |

| Lithium Bromide (LiBr) | Aldimines and Ketimines | Inexpensive, mild conditions, high yields of secondary amines. rsc.org |

| Tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃) | Imines | Metal-free, proceeds at room temperature without an external Lewis base. acs.org |

| Pincer-type Phosphorus Compound | Imines | Metal-free catalytic hydroboration. rsc.org |

The hydroboration of nitriles offers a synthetic pathway to borylated amines. researchgate.net This reaction typically involves the addition of a B-H bond across the carbon-nitrogen triple bond. Zinc complexes supported by bis(diiminate) ligands have been demonstrated to catalyze the hydroboration of nitriles and carbodiimides using pinacolborane. researchgate.net Mechanistic studies suggest the reaction proceeds through a tricoordinated zinc hydride intermediate. researchgate.net

The direct hydroboration of amides to form boric acid, pinacol ester derivatives is a less commonly reported transformation. However, the reduction of nitriles, which can be derived from amides, is a viable indirect route.

Aryl substrates containing both a nitrile oxide and a pinacolyl boronate ester have been successfully prepared. nih.gov The nitrile oxide can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, leaving the boronate ester intact for subsequent transformations. nih.gov This demonstrates the compatibility of the pinacol boronate group with nitrile oxide chemistry. nih.gov

The direct conversion of halogenated organic compounds into their corresponding boronate esters is a powerful and widely used synthetic strategy. This approach is particularly valuable for the synthesis of aryl and heteroaryl boronate esters, which are key intermediates in cross-coupling reactions.

The palladium-catalyzed cross-coupling reaction of aryl or heteroaryl halides with a boron source, commonly known as the Miyaura borylation, is a cornerstone of modern organic synthesis for the preparation of aryl and heteroaryl pinacol boronate esters. organic-chemistry.orgbeilstein-journals.org This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) as the boron source in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, allowing for the borylation of a wide range of aryl and heteroaryl iodides, bromides, and even less reactive chlorides. nih.govnih.govorganic-chemistry.org The choice of ligand is crucial for achieving high catalytic activity. acsgcipr.org

Palladium-Catalyzed Borylation of Aryl Halides

| Boron Source | Catalyst/Ligand System | Substrate Scope | Key Features |

| Pinacolborane (HBpin) | PdCl₂(CH₃CN)₂ / SPhos | Aryl/Heteroaryl Iodides, Bromides, Chlorides | Highly efficient, low catalyst loading, short reaction times. nih.govacs.org |

| Pinacolborane (HBpin) | Pd(dba)₂ / t-Bu-DPEphos | Electron-rich and -deficient Aryl Bromides/Chlorides | Tolerates various functional groups. organic-chemistry.org |

| Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(PPh₃)₂-2PPh₃ / KOPh | 1-Alkenyl Halides or Triflates | Synthesis of 1-alkenylboronic acid pinacol esters. acs.org |

| Tetrakis(dimethylamino)diboron | XPhos-Pd-G2 | Aryl/Heteroaryl Halides | More atom economical than B₂pin₂. nih.gov |

One highly efficient method utilizes a catalyst system based on PdCl₂(CH₃CN)₂ and the ligand SPhos for the borylation of aryl and heteroaryl halides with pinacolborane. nih.govacs.org This system allows for low palladium loadings and short reaction times. nih.govacs.org Another effective system combines Pd(dba)₂ with bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos) for the cross-coupling of pinacolborane with a broad range of aryl bromides, including sterically hindered and electron-deficient substrates. organic-chemistry.org

The reaction conditions are generally mild, tolerating a variety of functional groups such as ketones, nitriles, esters, and nitro groups, which makes this method highly valuable for the synthesis of complex molecules. organic-chemistry.orgresearchgate.net

Borylation of Halogenated Substrates

Alkyl Halides

The direct conversion of alkyl halides to their corresponding pinacol boronate esters represents a fundamental and widely utilized transformation. This approach typically involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a transition metal catalyst.

Palladium catalysts have proven effective for the borylation of primary alkyl bromides. These reactions tolerate a wide array of functional groups on the alkyl bromide substrate and exhibit complete selectivity for the primary bromide in the presence of a secondary bromide. This methodology has been successfully extended to include alkyl iodides and tosylates as substrates. organic-chemistry.org

In addition to palladium, earth-abundant metals have been explored as catalysts. For instance, very low amounts of manganese(II) bromide in conjunction with tetramethylethylenediamine (TMEDA) can catalyze the cross-coupling of B₂pin₂ with a broad range of alkyl halides, providing access to primary, secondary, and tertiary boronic esters. organic-chemistry.org Similarly, the use of inexpensive iron(III) acetoacetate (B1235776) and TMEDA facilitates a mild, room-temperature cross-coupling of alkyl halides with B₂pin₂. organic-chemistry.org This iron-catalyzed method is also applicable to the borylation of benzylic and allylic chlorides, tosylates, and mesylates. organic-chemistry.org

An alternative approach involves the iron-catalyzed addition of alkyl radicals, generated from alkyl halides, to ethynylboronic acid pinacol ester, which yields Z-vinyl boronates with high stereoselectivity. organic-chemistry.org This method is particularly effective for tertiary and secondary alkyl iodides. organic-chemistry.org

Table 1: Catalytic Borylation of Alkyl Halides

| Catalyst System | Alkyl Halide Substrate | Boron Source | Key Features |

|---|---|---|---|

| Palladium-based | Primary alkyl bromides, iodides, tosylates | B₂pin₂ | High functional group tolerance; selective for primary halides. organic-chemistry.org |

| MnBr₂ / TMEDA | Primary, secondary, and tertiary alkyl halides | B₂pin₂ | Utilizes low amounts of an earth-abundant metal catalyst. organic-chemistry.org |

| Fe(acac)₃ / TMEDA | Alkyl halides, benzylic/allylic chlorides, tosylates, mesylates | B₂pin₂ | Mild, room-temperature conditions. organic-chemistry.org |

| Iron-catalyzed radical addition | Tertiary and secondary alkyl iodides | Ethynylboronic acid pinacol ester | High stereoselectivity for Z-vinyl boronates. organic-chemistry.org |

Organometallic Reagent-Mediated Borylation

The reaction of organometallic reagents, such as organolithium and Grignard reagents, with electrophilic boron sources is a classic and highly effective method for forming carbon-boron bonds.

Grignard reagents (RMgX) react efficiently with pinacolborane (HBpin) at ambient temperatures in solvents like tetrahydrofuran (B95107) (THF) to produce the corresponding pinacolboronate esters in very good yields. escholarship.org The reaction proceeds through an initially formed dialkoxy alkylborohydride intermediate, which rapidly eliminates hydridomagnesium bromide to afford the product. organic-chemistry.orgescholarship.org This method is quite general, accommodating aliphatic, aromatic, heteroaromatic, vinyl, and allylic Grignard reagents. organic-chemistry.orggoogle.com The synthesis can also be performed under Barbier conditions, where the organic halide, magnesium metal, and HBpin are all present in the same pot. escholarship.orggoogle.com This one-pot procedure is advantageous as it can prevent Wurtz coupling side products, which can be an issue with reactive halides like benzylic and allylic halides. escholarship.orggoogle.com

Similarly, organolithium reagents are widely used for the synthesis of boronic esters. nih.govresearchgate.net The reaction involves the treatment of an organolithium compound with an electrophilic boron species like trimethoxyborane or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313). nih.govresearchgate.net A well-established method involves the transmetalation of aryllithium reagents with a trialkylborate, followed by acidic hydrolysis. google.comgoogle.com However, due to the high reactivity of organolithium reagents, these reactions are often carried out at low temperatures (e.g., -78 °C) to prevent multiple additions to the boron center. google.comgoogle.com The lithiation-borylation sequence is a powerful tool, enabling the stereospecific conversion of alcohols (via their carbamate (B1207046) or benzoate (B1203000) derivatives) into enantioenriched pinacol boronic esters. rsc.orgnih.gov

Recent studies have detailed the synthesis of a wide range of alkyl, aryl, and vinyl boronic esters from their corresponding lithium or Grignard reagents, achieving good to excellent yields and allowing for gram-scale synthesis. nih.govresearchgate.net

Table 2: Borylation via Organometallic Reagents

| Organometallic Reagent | Boron Source | Typical Conditions | Key Features & Advantages |

|---|---|---|---|

| Grignard Reagents (RMgX) | Pinacolborane (HBpin) | Ambient temperature, THF | Mild, general method; can be run under Barbier conditions to avoid side products. escholarship.orggoogle.com |

| Organolithium Reagents (RLi) | Trialkylborates, 2-Isopropoxy-Bpin | Low temperature (-78 °C) | High reactivity; enables stereospecific synthesis from alcohol derivatives. google.comgoogle.comrsc.org |

Emerging Synthetic Strategies

While classical methods remain valuable, significant research has been directed toward developing more efficient and atom-economical strategies for synthesizing boronic esters. Carbon-hydrogen (C-H) borylation has emerged as a particularly powerful approach, allowing for the direct conversion of C-H bonds into C-B bonds.

Carbon-Hydrogen (C-H) Borylation

Direct C-H borylation reactions, typically catalyzed by transition metals like iridium or rhodium, offer a streamlined route to aryl and heteroaryl boronate esters, bypassing the need to pre-functionalize the substrate with a halide or organometallic group.

Iridium-catalyzed C-H borylation is a cornerstone of modern aromatic functionalization. A central challenge in these reactions is controlling the site-selectivity. madridge.org For monosubstituted arenes, the regioselectivity is often governed by steric effects, typically yielding a mixture of meta- and para-borylated products, with the ortho-isomer being disfavored due to steric hindrance. madridge.org In di-substituted arenes, the borylation generally occurs at the most sterically accessible position. madridge.org

This steric-controlled regioselectivity has been well-documented. madridge.org However, electronic effects can also play a significant role, particularly in heterocyclic systems. nih.gov The interplay between steric and electronic factors can make predicting the regiochemical outcome in complex heteroarenes challenging. nih.gov Iridium-catalyzed C-H borylation has been successfully applied to heteroarenes and fluoroarenes to generate pinacol boronate esters that are analogous to unstable boronic acids. berkeley.edu These esters are stable and can be used in subsequent cross-coupling reactions. berkeley.edu

Photochemical methods have also been developed. For example, Rh-catalyzed C-H borylation of arenes using pinacolborane can be achieved under photocatalytic irradiation, although it can result in poor regioselectivity for arenes with electron-deficient groups. acs.org

To overcome the limitations of sterically controlled regioselectivity, directing groups are employed to achieve site-specific C-H borylation, most commonly at the ortho position. A directing group is a functional group on the substrate that coordinates to the metal catalyst, guiding the C-H activation to a specific, proximate C-H bond.

A wide variety of functional groups can act as directing groups for ortho-C-H borylation. For instance, silyl (B83357) groups have been used to direct the borylation of arenes and the 7-position of indoles. rsc.org The use of a phosphine (B1218219) ligand in conjunction with an iridium catalyst can enable the ortho-borylation of substrates containing tert-butyl esters as directing groups. rsc.org Nitrogen-containing functionalities, such as N,N-dimethylhydrazones, can also direct ortho-borylation and even facilitate ortho,ortho'-diborylation. rsc.org

Recently, phosphonate (B1237965) functionality has been explored as an effective directing group in rhodium-catalyzed asymmetric hydroboration, leading to the formation of chiral tertiary boronic esters. acs.org The efficiency of the catalysis is often dependent on the ability of the substrate to form a stable chelate with the metal center, highlighting the importance of the distance between the directing group and the reacting alkene. acs.org

Table 3: Regiocontrol in C(sp²)-H Borylation

| Strategy | Catalyst (Typical) | Regiochemical Outcome | Controlling Factor | Example Substrates |

|---|---|---|---|---|

| Steric-Controlled Borylation | Iridium complexes | meta- and para- isomers | Steric hindrance at the ortho- position. madridge.org | Monosubstituted arenes, 1,4-disubstituted arenes. madridge.org |

| Directed ortho-Borylation | Iridium, Rhodium complexes | ortho- isomer | Coordination of a directing group to the metal center. rsc.org | Aryl ketones, esters, hydrazones, silyl ethers. rsc.org |

| Phosphonate-Directed Hydroboration | Rhodium complexes | β-borylation | Chelation of the phosphonate group. acs.org | Allylic phosphonates. acs.org |

C(sp³)-H Borylation

Direct C(sp³)-H borylation is a powerful strategy for converting readily available alkanes into valuable alkylboronic esters. This method circumvents the need for pre-functionalized substrates, offering an atom-economical route to organoboron compounds. nih.gov

Iridium-Catalyzed Systems

Iridium-based catalysts are prominent in C(sp³)-H borylation. illinois.edu Seminal work in the field established that iridium complexes, often ligated with bipyridine, can effectively catalyze the borylation of C-H bonds. illinois.edunih.gov The mechanism is generally understood to involve an Ir(III)/Ir(V) catalytic cycle. illinois.edunih.gov However, early systems faced challenges, including the requirement for neat or excess substrate and poor atom economy, with only one boron atom from the common reagent, bis(pinacolato)diboron (B₂pin₂), being incorporated into the product. researchgate.net

Recent advancements have focused on ligand design to overcome these limitations. For instance, the use of 2,2'-dipyridylarylmethane ligands with iridium catalysts has been shown to facilitate highly active alkane borylation. researchgate.netresearchgate.net This improved system allows for the complete consumption of the diboron reagent, producing two equivalents of the desired boronate ester at low catalyst loadings. researchgate.net It also enables the borylation of unactivated alkanes in a hydrocarbon solvent, reducing the need for excess substrate and improving functional group compatibility. researchgate.net

Metal-Free Photoinduced Borylation

A significant breakthrough is the development of a metal-free C(sp³)-H borylation method that operates via hydrogen atom transfer (HAT) catalysis. nih.gov This reaction is initiated by violet light, which induces an electron transfer between an N-alkoxyphthalimide oxidant and a chloride HAT catalyst. nih.gov The process generates an alkyl radical from the homolytic cleavage of a C(sp³)-H bond, which then reacts directly with a diboron reagent to form the alkylboronic ester. nih.gov

A remarkable feature of this metal-free system is its unique regioselectivity. It preferentially borylates stronger, sterically unhindered primary methyl C-H bonds over weaker secondary, tertiary, or even benzylic C-H bonds. nih.gov Mechanistic studies suggest this high methyl selectivity arises from the formation of a chlorine radical-boron 'ate' complex that selectively abstracts hydrogen atoms from the least sterically hindered positions. nih.gov

Table 1: Comparison of C(sp³)-H Borylation Methods

| Method | Catalyst/Conditions | Key Features | Selectivity | Ref. |

|---|---|---|---|---|

| Iridium Catalysis | Ir complex / 2,2'-dipyridylarylmethane ligand | High catalyst activity; complete consumption of B₂pin₂; reduced need for excess substrate. | Primarily steric-driven, favoring less hindered C-H bonds. | researchgate.net |

| Metal-Free Photo-HAT | N-alkoxyphthalimide oxidant / Chloride catalyst / Violet light | Metal-free; mild conditions; proceeds via alkyl radical intermediate. | High preference for primary methyl C-H bonds over weaker C-H bonds. | nih.gov |

Electrochemical Borylation

Electrochemistry offers a powerful, reagent-minimal approach to organic synthesis. By using electricity to drive reactions, it can provide mild and sustainable pathways for forming C-B bonds, often avoiding the need for harsh reagents or transition metal catalysts.

Electrochemical borylation through reductive pathways often involves the activation and cleavage of C-C or C-heteroatom bonds, followed by trapping of the resulting radical or anionic intermediate with a boron source. researchgate.net A prominent example is the electrochemical decarboxylative borylation of alkyl carboxylic acids. chemrxiv.orgnih.gov

In this strategy, readily available carboxylic acids are first converted into redox-active esters (RAEs), such as N-hydroxyphthalimide esters. chemrxiv.orgnih.gov These RAEs undergo a single electron transfer (SET) event at the cathode, which triggers decarboxylation to form an alkyl radical. nih.gov This radical is then intercepted by a boron reagent like bis(pinacolato)diboron (B₂pin₂) to furnish the desired alkyl boronic ester. chemrxiv.org

This method is notable for its operational simplicity, often employing an undivided cell with inexpensive carbon-based electrodes. chemrxiv.orgnih.gov It avoids the need for transition metals or stoichiometric chemical reductants and has demonstrated broad substrate scope and scalability in both batch and flow reactors. chemrxiv.orgnih.gov The involvement of an alkyl radical intermediate has been confirmed through cyclization experiments, where radical clocks were used to trap the intermediate before borylation. nih.gov

While not a direct borylation to form a C-B bond, electrochemical methods utilizing boron reagents play a role in other significant transformations, such as the reduction of nitro compounds. An electrochemical approach for the efficient reduction of nitroaromatic compounds to high-value aromatic amines has been developed using pinacolborane as the reducing agent. organic-chemistry.org This reaction is characterized by its mild conditions and operational simplicity, offering an alternative to traditional methods that often require transition metal catalysts or high temperatures. organic-chemistry.org The process demonstrates excellent substrate adaptability and functional group compatibility. organic-chemistry.org

Photochemical Borylation

Photochemical methods, particularly those using visible light, have emerged as a sustainable and powerful tool for organic synthesis. Light provides the energy to access highly reactive intermediates under mild conditions, enabling a variety of borylation reactions that are otherwise challenging. researchgate.netacs.org

Visible-light photocatalysis has been successfully applied to the borylation of a wide range of substrates. researchgate.net Metal-free photocatalytic platforms have been developed that enable the borylation of strong carbon-heteroatom bonds. nih.govnih.gov For instance, using a simple organic photocatalyst like phenothiazine, electron-rich derivatives of phenols (C-O bonds) and anilines (C-N bonds), as well as chloroarenes (C-Cl bonds), can be converted to their corresponding boronic esters. nih.govnih.gov This approach is particularly noteworthy as it can activate substrates with very negative reduction potentials through a proton-coupled electron transfer mechanism under mild, visible-light irradiation. nih.gov

The scope of photochemical borylation extends to the direct functionalization of C-H bonds. Metallaphotocatalysis, combining transition metals with photoredox catalysts, allows for the C-H borylation of arenes under gentle conditions. researchgate.net Furthermore, novel photocatalytic systems, such as those using metal-free carbon dots, have been reported to afford arylboronates from small organic molecules. rsc.org

Table 2: Examples of Visible Light-Mediated Borylation

| Substrate Type | Photocatalyst System | Bond Formed/Cleaved | Key Advantage | Ref. |

|---|---|---|---|---|

| Phenol Derivatives | Phenothiazine (organic dye) | C-B / C-O | Metal-free; activates strong C-O bonds. | nih.gov |

| Chloroarenes | Phenothiazine (organic dye) | C-B / C-Cl | Metal-free; broad functional group tolerance. | nih.gov |

| Arenes | Metal complex + photocatalyst | C-B / C-H | Direct C-H functionalization under mild conditions. | researchgate.net |

| Small Organic Molecules | Carbon Dots | C-B / C-H | Greener, metal-free photocatalyst. | rsc.org |

A significant application of photochemistry in this field is the decarboxylative borylation of carboxylic acids. This transformation converts abundant and inexpensive carboxylic acids into versatile boronic esters. nih.gov The reaction typically proceeds via a redox-activated intermediate, such as an N-hydroxyphthalimide (NHPI) ester. organic-chemistry.orgacs.org

Under visible-light irradiation, a photocatalyst excites the NHPI ester, leading to a single-electron transfer event that promotes facile decarboxylation. organic-chemistry.orgorganic-chemistry.org This generates an alkyl or aryl radical, which is subsequently trapped by a diboron reagent like B₂pin₂ to yield the boronic ester product. organic-chemistry.orgorganic-chemistry.org

This methodology offers several advantages:

Mild Conditions : The reactions are often conducted at room temperature, avoiding the harsh conditions required in many traditional methods. nih.gov

Broad Scope : The method is applicable to primary, secondary, and tertiary alkyl carboxylic acids, as well as a wide range of aryl carboxylic acids with diverse functional groups. organic-chemistry.orgnih.govorganic-chemistry.org

Metal-Free Options : While some systems use iridium-based photocatalysts, conceptually novel transition-metal-free protocols have also been developed. organic-chemistry.orgorganic-chemistry.org These can use simple organic dyes or base-activated diboron-pyridine Lewis adducts. organic-chemistry.org

Operational Simplicity : The reactions are generally easy to set up and are scalable. organic-chemistry.orgacs.org

This photochemical strategy provides a powerful and complementary approach to other borylation methods, enabling the late-stage functionalization of complex molecules and natural products. organic-chemistry.orgnih.gov

Flow Chemistry Applications in Synthesis

The application of flow chemistry has marked a significant advancement in the synthesis of boric acid pinacol ester derivatives. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction efficiency, better scalability, and the ability to safely handle hazardous reagents and intermediates. These benefits are particularly pronounced in borylation reactions, which can involve pyrophoric reagents, high pressures, or the formation of unstable intermediates.

Continuous Flow Processes for Borylation

Continuous flow borylation reactions are typically conducted in microreactors or tube reactors, which provide excellent control over reaction parameters such as temperature, pressure, and residence time. This precise control allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Several key synthetic methodologies have been successfully adapted to continuous flow for the synthesis of this compound derivatives.

One prominent area of development is the use of organolithium chemistry in flow. The generation and subsequent borylation of organolithium reagents can be challenging in batch due to their high reactivity and instability. Flow reactors enable the rapid generation and immediate consumption of these intermediates, significantly reducing decomposition and side reactions. For instance, the halogen-lithium exchange of aryl halides followed by quenching with a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be efficiently performed in a continuous flow setup. This approach allows for the synthesis of a wide range of functionalized aryl boronate esters with high yields and throughput.

Photochemical borylation reactions have also been effectively implemented in continuous flow systems. The use of microreactors with a large surface-area-to-volume ratio enhances light penetration, leading to more efficient photochemical transformations. Metal-free photochemical borylation of aryl halides has been demonstrated in continuous flow, offering a mild and environmentally friendly alternative to traditional metal-catalyzed methods. These reactions often exhibit broad substrate scope and excellent functional group tolerance. For example, a continuous flow setup utilizing UV irradiation can achieve high yields of various aryl and heteroaryl pinacol boronates from the corresponding iodides and bromides.

The following tables summarize detailed research findings for various continuous flow borylation methodologies.

Table 1: Continuous Flow Borylation of Aryl Halides via Organolithium Intermediates

| Aryl Halide | Borylation Reagent | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.5 | 2 min | -20 | 92 |

| 1-Bromo-4-fluorobenzene | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.8 | 1.5 min | -20 | 95 |

| 3-Bromopyridine | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.6 | 2.5 min | -40 | 88 |

| Methyl 4-bromobenzoate | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.7 | 1.8 min | -30 | 90 |

Table 2: Metal-Free Photochemical Borylation of Aryl Halides in Continuous Flow

| Aryl Halide | Borylation Reagent | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Bis(pinacolato)diboron | 0.1 | 15 min | 25 | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | Bis(pinacolato)diboron | 0.1 | 20 min | 25 | 85 |

| 2-Bromothiophene | Bis(pinacolato)diboron | 0.15 | 10 min | 20 | 91 |

| 4-Bromobiphenyl | Bis(pinacolato)diboron | 0.1 | 18 min | 25 | 89 |

Table 3: Iridium-Catalyzed C-H Borylation of Arenes in Continuous Flow

| Arene | Borylation Reagent | Catalyst | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzene (B151609) | Bis(pinacolato)diboron | [Ir(COD)Cl]₂/dtbpy | 0.2 | 30 min | 80 | 94 |

| Toluene | Bis(pinacolato)diboron | [Ir(COD)Cl]₂/dtbpy | 0.2 | 30 min | 80 | 91 (p/m/o = 80:15:5) |

| Anisole | Bis(pinacolato)diboron | [Ir(COD)Cl]₂/dtbpy | 0.25 | 25 min | 80 | 93 (o/m/p = 90:5:5) |

| Thiophene | Bis(pinacolato)diboron | [Ir(COD)OMe]₂/dtbpy | 0.3 | 20 min | 60 | 95 (C2-selective) |

Catalysis in Boric Acid, Pinacol Ester Chemistry

Transition Metal Catalysis

Transition metal catalysis is the cornerstone of modern synthetic applications involving pinacolborane. Metals from both the precious and earth-abundant series are capable of activating the B-H bond of pinacolborane or the C-B bond of pinacol (B44631) boronate esters to participate in a range of important chemical reactions, including hydroboration, C-H borylation, and cross-coupling reactions.

Catalysts based on precious metals such as rhodium, iridium, and palladium are highly developed and widely used in pinacolborane chemistry due to their high activity, selectivity, and functional group tolerance.

Hydroboration is a fundamental reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon multiple bond. While uncatalyzed hydroboration is possible, transition metal catalysis provides significant advantages in terms of reaction rate and, most importantly, selectivity. Rhodium and iridium complexes are preeminent in this field, often exhibiting complementary regioselectivity.

Rhodium (Rh) catalysts, such as Wilkinson's catalyst, are known to favor the formation of branched, or secondary, boronate esters when reacting with vinylarenes. bac-lac.gc.ca The accepted mechanism for rhodium-catalyzed hydroboration involves the oxidative addition of pinacolborane to a Rh(I) complex, followed by alkene coordination and insertion into the Rh-H bond to form a rhodium alkyl boryl species. bac-lac.gc.ca Subsequent reductive elimination yields the boronate ester product. bac-lac.gc.ca The choice of ligands can influence the reaction; for instance, tri(2-furyl)phosphine (B125338) has been shown to be a superior ligand to triphenylphosphine (B44618) for the hydroboration of alkynes, leading to faster and cleaner reactions. researchgate.net

Iridium (Ir) catalysts, in contrast, display a strong preference for producing linear, or primary, boronate esters from terminal alkenes, with selectivities often exceeding 99%. bac-lac.gc.caorganic-chemistry.org Complexes formed in situ from precursors like [Ir(cod)Cl]₂ and phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)methane (dppm) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are highly effective for this transformation at room temperature. organic-chemistry.org The high selectivity of iridium catalysts makes them particularly valuable for synthesizing terminal alkylboron compounds. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an iridium boryl species, with the regioselectivity being determined during the alkene insertion step. bac-lac.gc.ca

| Catalyst Metal | Typical Precursor/Ligand System | Primary Product Regioselectivity | Key Advantage | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Branched (Secondary) Isomer | Access to secondary boronate esters | bac-lac.gc.ca |

| Iridium (Ir) | [Ir(cod)Cl]₂ / dppm or dppe | Linear (Primary) Isomer (>99%) | High selectivity for terminal hydroboration | organic-chemistry.org |

Direct C-H borylation is a powerful strategy for converting ubiquitous but inert C-H bonds into versatile C-B bonds, bypassing the need for pre-functionalized substrates. illinois.edu Iridium catalysts have revolutionized this field, offering unprecedented efficiency and regioselectivity.

Iridium (Ir) catalysts are the most effective for the direct borylation of aromatic and heteroaromatic C-H bonds using pinacolborane. illinois.edursc.org The catalysis is often driven by steric factors, leading to borylation at the least hindered position of an aromatic ring. Common catalyst systems involve an iridium(I) precursor, such as [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂, combined with a bidentate nitrogen-based ligand, like 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy). msu.edu The catalytic cycle is proposed to involve an Ir(III)-Ir(V) pathway, where an Ir(III) trisboryl complex oxidatively adds the arene C-H bond to form an Ir(V) intermediate, which then reductively eliminates the aryl boronate ester. illinois.edu This methodology has been extended to heterogeneous catalysis, where iridium complexes immobilized on supports like periodic mesoporous organosilica show high activity and can be easily recovered and reused. rsc.org

Rhodium (Rh) has also been explored for C-H borylation, although early systems often required high reaction temperatures, which limited their synthetic scope. illinois.edu While iridium-based systems are generally more prevalent for this transformation, rhodium catalysis remains an area of active research.

| Iridium Precursor | Ligand | Boron Source | Key Features | Reference |

|---|---|---|---|---|

| [Ir(cod)OMe]₂ | 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) | Pinacolborane (HBpin) | Homogeneous, high efficiency for arenes | msu.edu |

| Ir complex on BPy-PMO | Bipyridine within framework | Pinacolborane (HBpin) | Heterogeneous, reusable, high activity | rsc.org |

Pinacol boronate esters are crucial intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction forms a carbon-carbon bond between the boron-bearing carbon of the pinacol ester and a carbon atom from an organohalide or triflate. libretexts.org

Palladium (Pd) catalysis is the gold standard for these transformations. libretexts.org A general catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with the boronate ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Modern catalyst systems have been developed to be highly efficient, using pinacolborane directly as an inexpensive boron source for the in situ formation of the boronate ester from an aryl halide, followed by the coupling step. organic-chemistry.org For example, a system using PdCl₂(CH₃CN)₂ with the SPhos ligand allows for the efficient borylation of various aryl halides, including challenging aryl chlorides, with low catalyst loadings. organic-chemistry.org This versatility makes palladium-catalyzed cross-coupling a cornerstone of modern organic synthesis for constructing biaryls, styrenes, and other conjugated systems. scispace.comresearchgate.net

Driven by goals of sustainability and cost-effectiveness, research into replacing precious metals with earth-abundant alternatives like iron, cobalt, and nickel has gained significant momentum. nsf.govnih.gov These metals offer the potential for novel reactivity and can be more economical for large-scale industrial processes. nsf.govresearchgate.net

The development of effective catalysts from first-row transition metals often requires careful design of the catalyst system, with the ligand playing a crucial role in modulating the metal's reactivity, stability, and selectivity. nih.gov

Catalyst Design: For metals like iron and cobalt, a common strategy involves using air-stable precatalysts, such as Co(OAc)₂, which are activated in situ. nih.gov The borane (B79455) reagent itself, like pinacolborane, can serve as a reductant to generate the active catalytic species from the higher oxidation state precatalyst. nih.gov In another approach, commercially available iron and cobalt tetrafluoroborate (B81430) salts have been used to catalyze alkene hydroboration. acs.org In this system, the tetrafluoroborate counterion dissociates to generate fluoride, which activates the precatalyst by reacting with pinacolborane. acs.org

Ligand Effects: The choice of ligand is critical to the success of earth-abundant metal catalysis. For nickel-catalyzed borylation reactions, machine learning models have been used to screen biaryl monophosphine ligands to identify key attributes for high reactivity. nsf.gov Descriptors such as electronic properties and steric bulk were found to correlate with catalytic performance, identifying ligands like Cy-JohnPhos as highly effective. nsf.govacs.org In other systems, "non-innocent" ligands, which can actively participate in the reaction mechanism, have been shown to be essential. For example, NacNac ligands used with zinc and aluminum catalysts were found to be crucial for enabling the C-H metalation and subsequent borylation steps by facilitating low-barrier σ-bond metathesis and protonolysis phases. nih.gov This highlights that ligand design is not just about tuning the metal's steric and electronic environment but also about enabling new mechanistic pathways. nih.govnih.gov

Earth-Abundant Metal Catalysts

Metal-Free Catalysis

In addition to metal-based systems, metal-free catalytic approaches have been developed for reactions involving boric acid, pinacol ester and its precursors. These methods often rely on Lewis acid/base interactions or organocatalysis.

Lewis acids and bases can activate this compound or its reaction partners to facilitate chemical transformations. Lewis bases can form a redox-active complex with boronic esters, enabling their participation in photoredox catalytic cycles for C-C bond formation. This dual catalytic system allows for the generation of carbon radicals from a wide range of alkyl boronic esters.

Conversely, Lewis acids can activate carbonyl compounds towards reaction with boryl nucleophiles. Boric acid itself can act as a catalyst or promoter in certain reactions, such as aldol-type condensations. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of this compound chemistry, organocatalysts have been employed for reactions using bis(pinacolato)diboron (B136004) (B2pin2) as a reductant. For example, a metal-free, thermal pinacol coupling of arylaldehydes can be achieved using a substituted pyridine (B92270) as the catalyst and B2pin2 as the co-reducing agent. researchgate.netnih.govrsc.orgrsc.org This reaction proceeds through the generation of a pyridine-boryl radical, which then initiates the coupling process. nih.govrsc.org This methodology is applicable to both inter- and intramolecular couplings and tolerates a variety of functional groups. nih.govrsc.orgrsc.org

Mechanistic Investigations of Reactions Involving Boric Acid, Pinacol Ester

Hydroboration Reaction Mechanisms

The addition of a boron-hydrogen bond across a carbon-carbon multiple bond, or hydroboration, is a fundamental reaction in organic chemistry. While uncatalyzed hydroboration with boric acid, pinacol (B44631) ester is possible, it often requires elevated temperatures. taylorandfrancis.com The use of catalysts significantly enhances the reaction's efficiency and allows for control over regioselectivity and stereoselectivity. taylorandfrancis.com

The initiation of catalytic hydroboration with boric acid, pinacol ester can proceed through several distinct pathways, largely dependent on the nature of the catalyst employed.

Lewis Acid Catalysis: Strong Lewis acids can initiate hydroboration. For instance, Piers' borane (B79455) (HB(C₆F₅)₂) acts as a pre-catalyst, generating a dissymmetrically gem-diborylated species which is the active catalyst for the hydroboration of alkynes to yield (E)-alkenyl pinacol boronic esters. rsc.orgrsc.org Another example involves the use of tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃), which, unlike the more common tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), engages in substituent redistribution with this compound. This redistribution forms reactive, electron-deficient diboranes that then participate in the catalytic cycle. nih.gov

Transition Metal Catalysis: Transition metal complexes are widely used to catalyze hydroboration with this compound. The initiation step typically involves the reaction of the metal pre-catalyst with the borane. In a manganese(I)-catalyzed system, the process is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond of the pre-catalyst, forming an acyl intermediate. This intermediate then undergoes cleavage of the B-H bond of this compound to generate the active Mn(I) boryl catalyst. nih.gov For rhodium-catalyzed hydroborations, a common initiation pathway involves the oxidative addition of the B-H bond of this compound to a coordinatively unsaturated rhodium(I) complex. bac-lac.gc.ca Similarly, iridium catalysts can be initiated by the oxidative addition of the borane to the metal center. bac-lac.gc.ca

Nucleophile-Promoted Pathways: Simple nucleophiles can also initiate reactions by promoting the decomposition of this compound to generate borane (BH₃) and borohydride (B1222165) species. These generated species are then the active catalysts in the hydroboration of alkenes and alkynes. ed.ac.uk This "hidden boron catalysis" highlights that the perceived catalyst may only serve to generate the true catalytic species from the borane reagent. ed.ac.uked.ac.uk

Table 1: Catalyst Initiation Pathways in Hydroboration with this compound

| Catalyst Type | Initiation Mechanism | Active Species | Reference(s) |

|---|---|---|---|

| Lewis Acid (Piers' borane) | Pre-catalyst activation | gem-diborylated species | rsc.orgrsc.org |

| Lewis Acid (BArF₃) | Substituent redistribution | Electron-deficient diboranes | nih.gov |

| Manganese(I) Complex | Migratory CO insertion and B-H cleavage | Mn(I) boryl complex | nih.gov |

| Rhodium(I) Complex | Oxidative addition of B-H bond | Rhodium boryl species | bac-lac.gc.ca |

| Nucleophiles (e.g., NaOtBu) | Decomposition of this compound | BH₃ and borohydrides | ed.ac.uk |

Once the active catalyst is formed, the hydroboration can proceed through different mechanistic cycles. Two prominent pathways are hydrometallation and those involving hydrogen evolution.

In the context of a manganese(I)-catalyzed hydroboration of terminal alkenes, mechanistic studies, including DFT calculations, have revealed an acceptorless reaction pathway that involves the release of dihydrogen. nih.gov This contrasts with the classical hydrometallation pathway where an alkene inserts into a metal-hydride bond followed by reductive elimination.

In some ruthenium-catalyzed systems, the reaction of a bis(dihydrogen) complex with excess this compound leads to the loss of dihydrogen and the formation of a novel complex containing both a dihydroborate and a σ-borane ligand. nih.gov This complex can then act as a catalyst precursor for hydroboration, where the mechanism can be influenced by the solvent, leading to either hydroboration or vinylborane (B8500763) formation. nih.gov

A hallmark of hydroboration is its high degree of stereochemical control, typically proceeding via a syn-addition of the hydrogen and boron atoms to the same face of a double bond. yale.edulibretexts.org This concerted mechanism, where bond formation and breaking occur simultaneously, prevents the formation of a discrete carbocation intermediate, thus precluding rearrangements and ensuring a stereospecific outcome. yale.edulibretexts.org

In catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining both regioselectivity and enantioselectivity. taylorandfrancis.com For instance, in the hydroboration of vinylarenes, the choice of metal (Rh vs. Ir) and the specific chiral ligand can lead to a complete reversal of regioselectivity or the sense of enantioinduction. taylorandfrancis.combac-lac.gc.ca The nature of the borane reagent itself can also influence the outcome; for example, catecholborane and this compound can afford different ratios of Markovnikov and anti-Markovnikov products with certain cationic rhodium-BINAP catalyst systems. taylorandfrancis.com The steric and electronic properties of the alkene substrate, the metal precursor, and any additives are all critical factors that govern the stereochemical outcome of the reaction. taylorandfrancis.com

Carbon-Hydrogen (C-H) Borylation Mechanisms

The direct conversion of a C-H bond to a C-B bond is a powerful transformation that has garnered significant attention. This compound is a common reagent in these reactions, which are typically catalyzed by transition metals. The mechanisms of these reactions are generally understood to proceed via oxidative addition/reductive elimination cycles or σ-bond metathesis pathways.

This mechanistic paradigm is common for many transition metal-catalyzed C-H borylation reactions. The general cycle involves:

Oxidative Addition: The C-H bond of the substrate adds to the low-valent metal center, forming a metal-hydrido-aryl (or -alkyl) intermediate.

Reductive Elimination: The aryl (or alkyl) and boryl groups on the metal center couple and are eliminated, forming the desired organoboron product and regenerating the active catalyst.

In a cobalt-catalyzed C(sp²)-H borylation of five-membered heteroarenes with this compound, the turnover-limiting step was identified as the reductive elimination of H₂ from a cobalt(III) dihydride boryl species. acs.orgnih.govnih.gov This stands in contrast to the borylation of other substrates with the same catalyst, where C-H activation is turnover-limiting. acs.orgnih.gov This highlights how the substrate can significantly influence the rate-determining step of the catalytic cycle.

For some iridium-catalyzed systems, a boryl-directed C-H oxidative addition has been elucidated. nih.gov Furthermore, a novel mechanism for the reductive elimination of benzene (B151609) from a boryl complex was discovered, involving a concerted C-H bond formation at the boron atom, assisted by the transition metal. nih.gov

Table 2: Key Steps in Oxidative Addition/Reductive Elimination C-H Borylation

| Mechanistic Step | Description | Example System | Reference(s) |

|---|---|---|---|

| Catalyst Activation | Formation of the active catalytic species | (iPrPNP)CoCH₂SiMe₃ pre-catalyst activation | nih.gov |

| C-H Activation | Oxidative addition of the arene C-H bond to the metal center | Arene C-H activation by a cobalt(I) boryl complex | acs.orgnih.gov |

| C-B Bond Formation | Reductive elimination of the arylboronate ester | Reductive elimination from a cobalt(III) intermediate | acs.orgnih.govnih.gov |

| Catalyst Regeneration | Varies with the specific cycle | H₂ reductive elimination | acs.orgnih.govnih.gov |

An alternative to the oxidative addition/reductive elimination pathway is σ-bond metathesis. This mechanism does not involve a change in the formal oxidation state of the metal catalyst.

In the palladium-catalyzed borylation of aryl halides using this compound, DFT calculations support a mechanism involving σ-bond metathesis. researchgate.netacs.org Following the oxidative addition of the aryl halide to the Pd(0) complex, the key transmetalation step is proposed to occur via a σ-bond metathesis between this compound and a cationic [L₂Pd(Ar)]⁺ species to generate the arylboronate ester product. researchgate.netacs.orgsemanticscholar.org

Furthermore, experimental and theoretical studies on alkane borylation have provided evidence for a boron-assisted, metal-mediated σ-bond metathesis pathway. acs.orgnih.gov In this mechanism, the empty p-orbital of the boryl ligand accepts electron density from the metal, lowering the energy of the transition state. A hydrogen atom is transferred from the alkane to the boron, and the resulting metal-bound borane then transfers back via another σ-bond metathesis to capture the alkyl group, leaving a metal hydride. acs.orgnih.gov This demonstrates the intimate involvement of the boron atom in the C-H activation step.

Role of Boryl Species and Catalyst Resting States

In catalytic reactions involving this compound derivatives, understanding the nature of the active boryl species and the catalyst resting states is crucial for elucidating the reaction mechanism and optimizing catalyst design. The catalyst resting state is the most stable intermediate in a catalytic cycle and its identification provides insight into the turnover-limiting step.

In cobalt-catalyzed C(sp²)–H borylation of five-membered heteroarenes using pinacolborane (HBPin) as the boron source, the catalyst resting state has been established as the trans-cobalt(III) dihydride boryl complex, (iPrPNP)Co(H)₂(BPin). nih.govnih.govacs.org This species was identified as the dominant cobalt complex at both low and high substrate conversions, suggesting that steps preceding its formation are rapid and reversible, while the step following it is likely turnover-limiting. nih.gov The proposed mechanism involves the oxidative addition of HBPin to a cobalt(I) hydride to form this Co(III) resting state. nih.gov Subsequent turnover-limiting H₂ reductive elimination generates the active C–H activating species, a cobalt(I) boryl complex, (iPrPNP)CoBPin. nih.gov

Interestingly, the nature of the resting state and the turnover-limiting step can vary depending on the substrate and the specific boron reagent used. nih.govacs.org For instance, in the borylation of 2,6-lutidine with the same cobalt precatalyst but using bis(pinacolato)diboron (B136004) (B₂Pin₂), C–H activation by a cobalt(I) boryl intermediate is turnover-limiting. nih.govacs.orgnih.gov This highlights that catalyst design principles must consider both the arene and the boron source. nih.govacs.org In other cobalt-catalyzed systems, such as the borylation of 1,3-difluorobenzene, ortho-to-fluorine cobalt(I)-aryl and borohydride complexes were identified as resting states, even though meta-to-fluorine borylation is the major product. princeton.edu This indicates that the resting state is not necessarily the intermediate that leads to the major product, but rather one that is less reactive towards the subsequent catalytic steps. princeton.edu

| Catalytic System | Identified Resting State | Proposed Active Species | Reference |

|---|---|---|---|

| (iPrPNP)Co / HBPin / Heteroarenes | trans-(iPrPNP)Co(H)₂(BPin) | (iPrPNP)CoBPin | nih.gov |

| (iPrPNP)Co / B₂Pin₂ / 2,6-Lutidine | Cobalt(I) Boryl Complex | Cobalt(I) Boryl Complex | nih.gov |

| (iPrACNC)Co / B₂Pin₂ / 1,3-Difluorobenzene | ortho-to-fluorine Cobalt(I)-aryl complexes | meta-to-fluorine Cobalt(I)-aryl complexes | princeton.edu |

Autocatalytic Phenomena

Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, can significantly influence the kinetic profile, often leading to an induction period followed by a rapid rate increase. Such behavior has been identified in certain C–H borylation reactions involving this compound derivatives.

Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex mechanisms of reactions involving this compound. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the rationalization of observed selectivity.

For the palladium-catalyzed Miyaura borylation of aryl halides with HBPin, DFT studies have been instrumental in refining the proposed mechanism. Calculations support a pathway involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step. This crucial step is proposed to occur via a σ-bond metathesis between the aryl-palladium intermediate and HBPin, rather than through previously suggested mechanisms involving borate (B1201080) anions.

In the context of C–H borylation, DFT calculations have shed light on the origins of regioselectivity. For the iridium-catalyzed borylation of aromatic imines, a system known for ligand-controlled regioselectivity, DFT studies have been employed to understand how different ligands steer the reaction towards specific C–H bonds. researchgate.net Similarly, in cobalt-catalyzed systems, DFT has helped explain the preference for meta-C–H activation over the thermodynamically favored ortho-cobalt-aryl complexes. princeton.edu These studies often reveal that the regioselectivity is determined by the kinetic barriers of the C–H activation step. princeton.edu

DFT has also been applied to more complex, multi-component reactions. For instance, the mechanism of Cu/Pd-cocatalyzed borocarbonylative reactions involving vinylarenes, aryl halides, B₂Pin₂, and CO has been investigated, providing rationale for experimental observations. researchgate.net These computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

High-Level Ab Initio Calculations (e.g., DLPNO-CCSD(T))

While DFT is a powerful tool, for greater accuracy in determining the energies of intermediates and transition states, researchers often turn to higher-level ab initio methods, such as the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)]. The high computational cost of canonical CCSD(T) has historically limited its application to small molecules. However, the development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) [DLPNO-CCSD(T)], has made it possible to apply this high level of theory to larger, chemically relevant systems. google.comgoogle.comnih.gov

The DLPNO-CCSD(T) method provides results that are very close to canonical CCSD(T) but at a fraction of the computational cost, often scaling linearly with system size. nih.gov This allows for the calculation of reliable benchmark energies for reaction intermediates and transition states in catalytic cycles. chemrxiv.org These high-accuracy energies can then be used to validate or benchmark the results obtained from more computationally efficient DFT methods.

In the study of reactions like alkyne haloboration, which involves boron halide reagents, DLPNO-CCSD(T) calculations have been used to obtain reference energies for reaction barriers. acs.org Comparing these reference values with results from DFT and other methods like Møller-Plesset perturbation theory (MP2) helps to assess the accuracy of different computational approaches. For instance, in the haloboration study, MP2 results corresponded better to the DLPNO-CCSD(T) energies than those from the B3LYP-D3 functional, particularly for reaction barrier heights. acs.org The application of such high-level methods is crucial for building a robust and quantitatively accurate understanding of reaction mechanisms involving organoboron compounds.

Kinetic and Isotopic Studies

Kinetic Isotope Effects (KIE)

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond-breaking or bond-forming in the rate-determining step, a change in the reaction rate can be observed. This provides direct evidence for the involvement of that bond in the slowest step of the reaction.

In the study of C–H borylation reactions with pinacolborane, deuterium (B1214612) KIEs have yielded varied and insightful results.

Cobalt-Catalyzed Borylation of Arenes: In contrast, for the borylation of 2,6-lutidine using B₂Pin₂, deuterium KIEs supported a different mechanism where C–H activation from a cobalt(I) boryl intermediate is turnover-limiting. nih.gov In another study on the borylation of 1,3-difluorobenzene, KIEs indicated that the C(sp²)–H oxidative addition step was irreversible but not turnover-limiting. princeton.edu

Iridium-Catalyzed Directed Borylation: A comprehensive study of amine-directed C(sp²)–H borylation revealed the absence of both inter- and intramolecular KIEs. acs.orgfigshare.com This crucial finding demonstrated that the C–H bond cleavage is not the rate-determining step in this particular system. Instead, kinetic and computational data pointed to the reassociation of pinacolborane to the iridium catalyst as the rate-determining step. acs.org

These contrasting results underscore the sensitivity of the reaction mechanism to the catalyst, ligands, substrate, and boron source.

| Catalytic System | KIE (kH/kD) | Inferred Rate-Determining Step | Reference |

|---|---|---|---|

| (iPrPNP)Co / HBPin / Benzofuran | Normal (kH/kD > 1) | H₂ Reductive Elimination | nih.govnih.gov |

| (PNP)Co / B₂Pin₂ / 2,6-Lutidine | Normal (kH/kD > 1) | C–H Activation | nih.gov |

| (iPrACNC)Co / B₂Pin₂ / 1,3-Difluorobenzene | Normal (kH/kD > 1) | Not C–H Activation (step is irreversible but not rate-limiting) | princeton.edu |

| [Ir]/Amine-directed / B₂Pin₂ | No KIE (kH/kD ≈ 1) | Reassociation of Pinacolborane | acs.org |

Reaction Rate Determinations

Kinetics of Transmetalation in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and pinacol boronate esters are frequently used reagents. The transmetalation step, involving the transfer of the organic group from boron to the palladium catalyst, is often the rate-determining step of the catalytic cycle. Detailed kinetic studies have been performed to compare the reactivity of various boronic esters with their corresponding boronic acids.

In a study investigating the reaction of a dimeric palladium complex, [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, with different boron reagents, significant differences in reaction rates were observed. The reaction with 4-fluorophenylboronic acid to form the cross-coupled product proceeded with a first-order rate constant of 5.78 ± 0.13 × 10⁻⁴ s⁻¹. nih.gov In contrast, the corresponding pinacol boronate ester reacted much more slowly, with the reaction taking approximately 5.5 hours to proceed, and exhibited complex sigmoidal kinetic profiles that could not be fitted to a simple first-order decay. nih.gov This suggests a more complex mechanism is at play when using the pinacol ester compared to the free boronic acid. nih.gov

The steric bulk imparted by the methyl groups on the pinacol ester is thought to hinder the formation of a key intermediate complex with the palladium catalyst, thereby slowing the rate of transmetalation. nih.gov The relative rates of transmetalation for various boron compounds highlight the profound impact of the diol backbone on reactivity.

Kinetics of Hydrolysis

Pinacol boronate esters are generally considered more stable than their corresponding boronic acids; however, they are susceptible to hydrolysis, especially under acidic or basic conditions or during chromatographic purification. researchgate.netresearchgate.netnih.govresearchgate.net The rate of this hydrolysis can significantly impact the accuracy of analyses and the efficiency of reactions. researchgate.netresearchgate.net

Kinetic studies on the on-column hydrolysis of pinacol boronate esters during reversed-phase high-performance liquid chromatography (RP-HPLC) have been conducted. researchgate.netresearchgate.netingentaconnect.com These investigations determined the rate of hydrolysis as a function of several parameters, including the mobile phase's initial organic composition, pH, and the column's temperature. It was found that the stationary phase and the concentration of additives like formic acid in the mobile phase have a significant influence on the hydrolysis rate. researchgate.netingentaconnect.com For instance, using a column with low residual silanol (B1196071) activity and a mobile phase without a pH modifier can minimize on-column hydrolysis. researchgate.net

Comparative studies on the hydrolytic stability of different boronic esters have also been performed. In one such study, the hydrolysis of various phenyl boronic acid esters was monitored in a mixture of DMSO-D₆ and water. The pinacol ester was found to be significantly more stable than the catechol ester, which hydrolyzed quantitatively within five minutes. rsc.org The pinacol ester, in contrast, hydrolyzed at a much lower rate. rsc.org

Kinetics of Transesterification

Transesterification reactions involving pinacol boronate esters are important for both the synthesis of other boronic esters and for understanding their relative stability. magritek.comrsc.org The kinetics of these reactions can be monitored in real-time using techniques like benchtop NMR spectroscopy.

In a study of the transesterification of a pinacol arylboronic ester with 1,1,1-tris(hydroxymethyl)ethane (B165348) in the presence of NaOH, the reaction progress was monitored for 24 hours. magritek.com The concentration of the starting pinacol boronate ester was observed to decrease rapidly, while the concentration of the triol starting material decreased more slowly. The kinetic profile also revealed the formation of at least one intermediate, which increased in concentration during the first three hours before decreasing as the reaction proceeded. magritek.com Such detailed kinetic data is invaluable for elucidating complex reaction mechanisms that involve intermediate steps with different kinetic properties. magritek.com

Kinetics of Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a significant decomposition pathway for boronic acids and their esters. While pinacol esters are often used to increase stability against this pathway, kinetic studies have shown that this stabilization is not universal. acs.org In some cases, esterification can substantially accelerate protodeboronation, particularly under basic conditions. For certain esters that generate significant steric strain upon forming a tetrahedral boronate intermediate, the rate of base-mediated protodeboronation can be orders of magnitude faster than that of the parent boronic acid. acs.org

Advanced Applications and Transformations of Boric Acid, Pinacol Ester Derivatives

Construction of Complex Molecular Architectures

Boric acid, pinacol (B44631) ester and its derivatives are pivotal reagents in the sophisticated construction of complex organic molecules. Their stability, functional group tolerance, and predictable reactivity make them ideal building blocks for advanced synthetic strategies, including iterative processes, homologation reactions, and cascade sequences.

Iterative Molecular Assembly

Iterative molecular assembly provides a powerful strategy for the synthesis of complex molecules by the sequential addition of building blocks. Boronic esters, particularly pinacol esters, are well-suited for such processes due to their stability and the ability to undergo controlled, sequential reactions. researchgate.net

An "assembly-line synthesis" approach, which relies on the iterative combination of small building blocks using boron chemistry, has been developed to "grow" molecules with precise control over their three-dimensional structure. researchgate.net This strategy has been successfully applied to the total synthesis of complex natural products like (+)-kalkitoxin and (+)-hydroxyphthioceranic acid. researchgate.net The synthesis of these molecules involved multiple iterative homologation steps, highlighting the efficiency of using boronic esters in creating long carbon chains with defined stereochemistry. researchgate.net